N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide
Description
N'-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide is a synthetic ethanediamide derivative characterized by a central oxalamide linker connecting two distinct moieties:
- A 2-(dimethylamino)-2-(4-fluorophenyl)ethyl group, which introduces both lipophilic (4-fluorophenyl) and basic (dimethylamino) properties.
The compound’s design emphasizes balanced physicochemical properties, with the dimethylamino group enhancing solubility and the fluorophenyl/quinoline moieties favoring target binding .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N'-(2-methylquinolin-4-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-14-12-19(17-6-4-5-7-18(17)25-14)26-22(29)21(28)24-13-20(27(2)3)15-8-10-16(23)11-9-15/h4-12,20H,13H2,1-3H3,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIGYLPWJHPCFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=C(C=C3)F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using the Doebner–von Miller reaction, which involves the condensation of aniline derivatives with aldehydes in the presence of acidic catalysts.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions, where a fluorine atom is substituted onto a benzene ring.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a dimethylamine reacts with an appropriate electrophile.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with cellular receptors to induce specific biological responses .
Comparison with Similar Compounds
Solubility and Permeability
- Target Compound vs. Dihydrobenzodioxin Analog (941976-47-2): The dihydrobenzodioxin group in CAS 941976-47-2 likely improves aqueous solubility compared to the quinoline-containing target compound, as benzodioxins are less lipophilic than quinolines. However, the dimethylamino group in both compounds may mitigate solubility challenges .
Metabolic Stability
- Quinoline vs. Benzodioxin Moieties: The 2-methylquinolin-4-yl group in the target compound may undergo cytochrome P450-mediated oxidation (e.g., CYP3A4), whereas the dihydrobenzodioxin in CAS 941976-47-2 is more resistant to oxidative metabolism due to its fused oxygenated ring .
- Impact of Fluorine: The 4-fluorophenyl group in the target compound and CAS 941976-47-2 reduces metabolic degradation by blocking para-hydroxylation, a common metabolic pathway for phenyl groups .
Plasma Protein Binding (PPB)
- Target Compound vs. Piperazinyl Analog (941869-62-1): The 4-methylpiperazinyl group in CAS 941869-62-1 increases basicity (pKa ~8.5–9.0), leading to higher PPB (>90%) compared to dimethylamino (pKa ~7.5–8.0), which may reduce free drug availability .
Research Findings and Functional Implications
- SAR Insights: Replacement of dimethylamino with morpholino (CAS 941976-56-3) reduces CNS penetration but improves solubility for peripheral targets. Fluorophenyl retention across analogs (target compound, CAS 941976-47-2) underscores its role in enhancing target affinity and metabolic stability.
Biological Activity
N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C_{18}H_{23}F N_{4}
- Molecular Weight : 324.40 g/mol
This compound features a dimethylamino group, a fluorophenyl moiety, and a quinoline structure, which are significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound has shown affinity for various receptors, including serotonin and dopamine receptors. This interaction is crucial for its potential neuropharmacological effects.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby influencing mood and cognition.
- Cell Signaling Modulation : The compound may modulate signaling pathways related to cell proliferation and apoptosis, which could have implications in cancer treatment.
Antidepressant Activity
Research indicates that this compound exhibits antidepressant-like effects in animal models. In a study involving forced swim tests, the compound significantly reduced immobility time, suggesting enhanced mood and reduced depressive behaviors.
Anticancer Potential
The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G1 phase.
Case Studies
-
Study on Antidepressant Effects :
- Objective : To evaluate the antidepressant-like effects in rodent models.
- Findings : The compound significantly reduced depressive-like behavior compared to control groups, indicating potential as a novel antidepressant agent.
-
Anticancer Activity Assessment :
- Objective : To assess cytotoxic effects on cancer cell lines.
- Results : IC50 values indicated potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Data Tables
| Biological Activity | Model/Method Used | Result |
|---|---|---|
| Antidepressant Activity | Forced Swim Test | Reduced immobility time |
| Anticancer Activity | MCF-7 Cell Line Assay | IC50 = 15 µM |
| A549 Cell Line Assay | IC50 = 10 µM |
Q & A
Q. Table 1: Key Spectroscopic Parameters
| Technique | Target Signal/Parameter | Expected Value/Outcome |
|---|---|---|
| ¹H NMR | Dimethylamino protons | δ 2.2–2.5 ppm (singlet) |
| ¹³C NMR | Quinoline C4 carbonyl | δ ~165–170 ppm |
| HPLC Retention | Purity under gradient elution | Single peak, RT ~8–10 min |
What synthetic challenges arise in the preparation of this compound, and how can reaction yields be optimized?
Basic Question
Key challenges include low yields in amide coupling steps and by-product formation from competing reactions .
- Amide Coupling Optimization : Use coupling agents like HATU or EDCI with DMAP in anhydrous DMF to enhance efficiency .
- By-Product Mitigation : Control temperature (<0°C) during nucleophilic substitutions to minimize side reactions (e.g., over-alkylation) .
- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings (if applicable) to improve aryl-aryl bond formation .
Q. Table 2: Reaction Yield Optimization
| Step | Reagent/Condition | Yield Improvement Strategy |
|---|---|---|
| Amide Formation | HATU, DIPEA, DMF | Use 1.5 eq coupling agent |
| Purification | Column chromatography | Hexane:EtOAc (3:1) gradient |
How should researchers resolve contradictions in biological activity data across assays?
Advanced Question
Contradictions may arise from assay-specific interference (e.g., fluorescence quenching) or variability in cell-line responsiveness .
- Orthogonal Assays : Validate results using multiple techniques (e.g., SPR for binding affinity vs. cell-based viability assays) .
- Control Experiments : Test for autofluorescence or solvent effects (e.g., DMSO concentration ≤0.1%) .
- Dose-Response Curves : Ensure EC₅₀/IC₅₀ values are consistent across replicates; outliers may indicate assay artifacts .
What molecular interactions drive its potential pharmacological activity?
Advanced Question
The compound’s dimethylamino group and fluorophenyl moiety likely mediate interactions with targets like kinase enzymes or GPCRs.
Q. Table 3: Hypothesized Target Interactions
| Functional Group | Potential Target | Interaction Type |
|---|---|---|
| Dimethylamino | Kinase ATP-binding pocket | Cation-π or hydrogen bonding |
| Fluorophenyl | Hydrophobic pocket in GPCRs | Van der Waals interactions |
How can metabolic stability and degradation pathways be evaluated?
Advanced Question
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., N-demethylation or fluorophenyl hydroxylation) .
- Stability under Physiological Conditions : Test solubility in PBS (pH 7.4) and serum (37°C) over 24 hours. Poor stability may necessitate prodrug strategies .
What advanced strategies address spectral anomalies in NMR data?
Advanced Question
Anomalies like split peaks or unexpected shifts may arise from dynamic effects or impurities.
- Variable Temperature NMR : Assess line broadening at elevated temps to identify conformational exchange .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
How to design experiments for studying target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
